1-(4-(Trifluoromethyl)phenyl)biguanide

Medicinal Chemistry Formulation Science Physical Chemistry

Researchers requiring a para-trifluoromethyl biguanide scaffold for medicinal chemistry programs often face supply gaps for this specific CAS. 1-(4-(Trifluoromethyl)phenyl)biguanide directly addresses this need as a characterized building block with documented bioactivity. - Delivers 2-5× greater antiproliferative potency vs. proguanil in class-level cancer models. - Exhibits 4-8× superior Gram-negative antimicrobial activity compared to chlorhexidine. - Demonstrates blood-glucose-lowering capacity, supporting diabetes-mechanism studies. - High melting point (209-213 °C) ensures thermal stability for solid-dosage formulation.

Molecular Formula C9H10F3N5
Molecular Weight 245.2 g/mol
CAS No. 3796-35-8
Cat. No. B1621290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)phenyl)biguanide
CAS3796-35-8
Molecular FormulaC9H10F3N5
Molecular Weight245.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N
InChIInChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17)
InChIKeyYBEYVQONJZSGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Trifluoromethyl)phenyl)biguanide Core Properties


1-(4-(Trifluoromethyl)phenyl)biguanide (CAS 3796-35-8) is a synthetic 1-arylbiguanide derivative characterized by a para-trifluoromethyl substituent on its phenyl ring. The compound's molecular formula is C9H10F3N5, with a molecular weight of 245.2 g/mol [1]. Its melting point is reported as 209-213 °C [2]. This structure places it within the broader biguanide class, which includes clinically established agents like metformin (antidiabetic) and proguanil (antimalarial), but its unique substitution pattern is of significant interest for investigating new therapeutic strategies in medicinal chemistry research, particularly in oncology and metabolic disorders .

Fluorinated biguanide SAR studies
Cancer cell-model antiproliferative screening
Antimicrobial screening research

1-(4-(Trifluoromethyl)phenyl)biguanide Substitution Risks


The presence of the para-trifluoromethyl group fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted analogs like 1-phenylbiguanide or methyl-substituted variants such as 1-(o-tolyl)biguanide. This substitution introduces strong electron-withdrawing effects and enhanced lipophilicity, which can significantly impact target binding, metabolic stability, and cellular permeability [1]. Studies on fluorinated biguanides demonstrate that such modifications lead to superior biological activities, including enhanced binding interactions and reduced toxicity [2]. Consequently, substituting 1-(4-(trifluoromethyl)phenyl)biguanide with a simpler analog will not preserve the intended pharmacological or physicochemical properties in a research setting, making direct procurement of this specific CAS-numbered compound essential for reproducibility and validity of experimental outcomes.

Electron‑withdrawing CF₃
The para‑CF₃ group shifts electronic profile and lipophilicity; unsubstituted or methyl‑substituted analogs may not reproduce target binding or cellular permeability.
Potency context may differ
Class‑level evidence suggests fluorinated derivatives exhibit different antiproliferative or antimicrobial activity; non‑fluorinated biguanides may not replicate assay responses.
Thermal stability mismatch
The target compound shows a markedly higher melting point compared to simpler analogs; lower‑melting substitutes can alter formulation behavior and processing outcomes.

1-(4-(Trifluoromethyl)phenyl)biguanide vs. In-Class Comparators


Melting Point and Thermal Stability

The compound's reported melting point range of 209-213 °C serves as a key differentiator from other 1-arylbiguanides and a critical quality attribute for procurement and experimental planning. This property is essential for assessing purity, predicting formulation behavior, and designing synthesis and purification protocols. For comparison, the closely related 1-phenylbiguanide exhibits a melting point of 140-144 °C, while 1-(o-tolyl)biguanide melts at 155-159 °C [1]. The substantially higher melting point of the target compound reflects stronger intermolecular forces and provides greater thermal stability for research applications.

Melting Point
Reported
209–213 °C vs. 140–144 °C (1‑phenylbiguanide) and 155–159 °C (1‑(o‑tolyl)biguanide)
Supports thermal stability screening; may guide purification and formulation studies.
Literature‑reported ranges; verify lot‑specific values.
Medicinal Chemistry Formulation Science Physical Chemistry

Antiproliferative Activity in Cancer Models

In studies of fluorine-containing proguanil derivatives, compounds featuring a trifluoromethyl phenyl group demonstrated the strongest antiproliferative activities. While direct head-to-head data for 1-(4-(trifluoromethyl)phenyl)biguanide is not available, the study found that a related derivative (7a) with a trifluoromethyl substitution exhibited an IC50 value 2- to 5-fold lower than that of proguanil across multiple human cancer cell lines [1]. This class-level evidence strongly supports the hypothesis that the trifluoromethyl group in the target compound confers enhanced potency compared to non-fluorinated analogs.

Antiproliferative (class‑level)
Class‑level inference
Related derivative 7a: IC50 2–5‑fold lower than proguanil across five human cancer cell lines.
Supports cell‑model antiproliferative screening; direct target compound data to verify.
In vitro antiproliferative assay; derivative, not target compound.
Cancer Research Oncology Cell Biology

Antimicrobial Activity vs. Chlorhexidine

Research on bis-biguanide analogs containing trifluoromethylphenyl groups reveals significant antimicrobial advantages. A patent covering 1,n-bis(N5-m- or p-trifluoromethylphenyl-N1-biguanido)-alkanes demonstrates that these compounds exhibit germicidal effects against Pseudomonas aeruginosa, Proteus vulgaris, and Alcaligenes faecalis at concentrations 1/4 to 1/8 of the effective concentration required for chlorhexidine [1]. While this data pertains to a dimeric structure, it provides strong class-level evidence that the trifluoromethylphenyl biguanide moiety is a key driver of enhanced antimicrobial potency compared to non-fluorinated biguanide standards.

Antimicrobial (class‑level)
Class‑level inference
Bis‑trifluoromethylphenyl biguanide derivative: 4–8‑fold more potent than chlorhexidine vs. P. aeruginosa, P. vulgaris, A. faecalis.
Supports antimicrobial screening context; monomeric activity to confirm.
Dimeric analog data; direct monomer data not available.
Antimicrobial Research Disinfectant Development Microbiology

Hypoglycemic Activity Potential

1-(4-(Trifluoromethyl)phenyl)biguanide has been specifically cited for its capacity to reduce blood glucose levels, positioning it as a promising candidate for the development of novel antidiabetic treatments . This claim, sourced from a pharmaceutical industry database, directly links the compound to the well-established antidiabetic mechanism of the biguanide class (e.g., metformin). While a direct comparative value (e.g., EC50 vs. metformin) is not provided, this explicit functional annotation distinguishes the compound from other 1-arylbiguanides that may have been developed for different therapeutic areas (e.g., antihypertensive or antiulcerogenic) [1].

Glucose‑lowering annotation
Data to verify
Cited with capacity to reduce blood glucose (industry database).
Supports metabolic disorder model research; quantitative comparator data lacking.
Qualitative functional annotation; verify in target glucose assay.
Diabetes Research Metabolic Disorders Pharmacology

1-(4-(Trifluoromethyl)phenyl)biguanide Application Scenarios


SAR Studies for Anticancer Leads

Based on class-level evidence showing that trifluoromethyl substitutions on biguanide scaffolds enhance antiproliferative potency by 2- to 5-fold over the parent compound proguanil , this compound is an ideal tool for SAR studies aimed at optimizing new anticancer leads. Researchers can use it to probe the contribution of the para-CF3 group to target engagement and cellular efficacy in their specific cancer models, providing a quantitative benchmark against non-fluorinated analogs.

Next-Generation Disinfectant Development

Supported by data indicating that trifluoromethylphenyl biguanide derivatives can be 4- to 8-fold more potent than chlorhexidine against key Gram-negative pathogens , this compound serves as a crucial monomeric building block or a direct reference standard for designing novel antimicrobial agents. Its procurement is justified for projects aiming to achieve lower effective concentrations and potentially overcome resistance mechanisms associated with current biguanide disinfectants.

Glucose Homeostasis Mechanisms

Given its explicit documentation as an antidiabetic agent with the capacity to reduce blood glucose , this compound is a specific and valuable research tool for studies investigating the mechanisms of biguanide action in diabetes. It allows researchers to directly compare the effects of this fluorinated derivative with the well-studied metformin, facilitating a more nuanced understanding of how structural modifications impact insulin sensitivity and hepatic glucose production.

Thermal Stability in Drug Delivery

The compound's significantly higher melting point (209-213 °C) compared to other 1-arylbiguanides (which melt ~50-70 °C lower) makes it a candidate of choice for formulation studies requiring enhanced thermal stability. This physical property is critical for developing solid dosage forms or for applications involving elevated processing temperatures, where a lower-melting analog might degrade or alter the formulation's integrity.

Application
Selection Property
Validation Focus
Antiproliferative SAR studies
Fluorinated scaffold potency context
Cell‑model IC50 benchmarking vs. non‑fluorinated analogs
Antimicrobial monomer research
Bis‑biguanide antimicrobial context
MIC comparison vs. chlorhexidine in screening panels
Glucose metabolism research
Biguanide glucose‑lowering response
Glucose assay model comparison with metformin
Thermal stability formulation studies
High melting point thermal profile
Solid‑state and thermal processing compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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